molecular formula C5H3BrFNOS B11716604 5-Bromo-2-fluorothiophene-3-carboxamide

5-Bromo-2-fluorothiophene-3-carboxamide

Cat. No.: B11716604
M. Wt: 224.05 g/mol
InChI Key: HNMQMEUBIPTIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-fluorothiophene-3-carboxamide: is a heterocyclic organic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings, which are known for their diverse chemical properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluorothiophene-3-carboxamide typically involves the bromination and fluorination of thiophene derivatives. One common method is the bromination of 2-fluorothiophene, followed by the introduction of a carboxamide group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane or acetonitrile. The fluorination step may involve the use of fluorine gas or a fluorinating reagent like Selectfluor.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluorothiophene-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K₂CO₃) in solvents like toluene or dimethylformamide (DMF).

Major Products Formed:

    Substitution Reactions: Derivatives with various functional groups replacing bromine or fluorine.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Thiol derivatives.

    Coupling Reactions: Complex molecules with extended conjugation or functionalization.

Scientific Research Applications

Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in the study of enzyme inhibition and receptor binding.

Medicine: Research into 5-Bromo-2-fluorothiophene-3-carboxamide has shown potential for developing new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluorothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key binding domains.

Comparison with Similar Compounds

  • 5-Bromo-2-thiophenecarboxamide
  • 2-Fluorothiophene-3-carboxamide
  • 5-Bromo-3-fluorothiophene-2-carboxaldehyde

Comparison: 5-Bromo-2-fluorothiophene-3-carboxamide stands out due to the combined presence of bromine and fluorine atoms, which enhances its reactivity and potential applications. Compared to 5-Bromo-2-thiophenecarboxamide, the fluorine atom in this compound increases its electron-withdrawing capability, making it more suitable for specific chemical reactions. Similarly, the presence of the carboxamide group differentiates it from 5-Bromo-3-fluorothiophene-2-carboxaldehyde, providing unique properties for biological and industrial applications.

Properties

Molecular Formula

C5H3BrFNOS

Molecular Weight

224.05 g/mol

IUPAC Name

5-bromo-2-fluorothiophene-3-carboxamide

InChI

InChI=1S/C5H3BrFNOS/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H2,8,9)

InChI Key

HNMQMEUBIPTIGY-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(=O)N)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.